

A Comparative Analysis of Codeine Phosphate and Codeine Sulfate for Research Applications

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Compound of Interest

Compound Name: *Codeine phosphate hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of codeine phosphate and codeine sulfate, two common salt forms of the opioid analgesic codeine. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate salt form for their studies by presenting a detailed analysis of their physicochemical properties, pharmacokinetic profiles, and the methodologies used for their evaluation.

Physicochemical and Pharmacokinetic Profiles

Codeine phosphate and codeine sulfate, while both delivering the same active moiety, exhibit differences in their salt forms that can influence their physical properties. However, in terms of biological absorption and activity, they are considered bioequivalent.

Data Presentation

The following tables summarize the key quantitative data for codeine phosphate and codeine sulfate.

Table 1: Physicochemical Properties

Property	Codeine Phosphate	Codeine Sulfate
Molecular Formula	$C_{18}H_{21}NO_3 \cdot H_3PO_4 \cdot \frac{1}{2}H_2O$	$(C_{18}H_{21}NO_3)_2 \cdot H_2SO_4 \cdot 3H_2O$
Molecular Weight	406.37 g/mol	750.85 g/mol
Appearance	White to yellowish-white crystals or crystalline powder.	Fine, white, crystalline powder. [1]
Solubility in Water	≥ 100 mg/mL (freely soluble). [2]	33 mg/mL (soluble). [3]

Table 2: Comparative Pharmacokinetic Parameters

A pivotal study submitted to the FDA compared the bioavailability of a 30 mg codeine sulfate tablet to a combination tablet containing 30 mg of codeine phosphate (Tylenol® #3) under fasted conditions. The results demonstrated that the two salt forms are bioequivalent with respect to the systemic exposure of codeine.

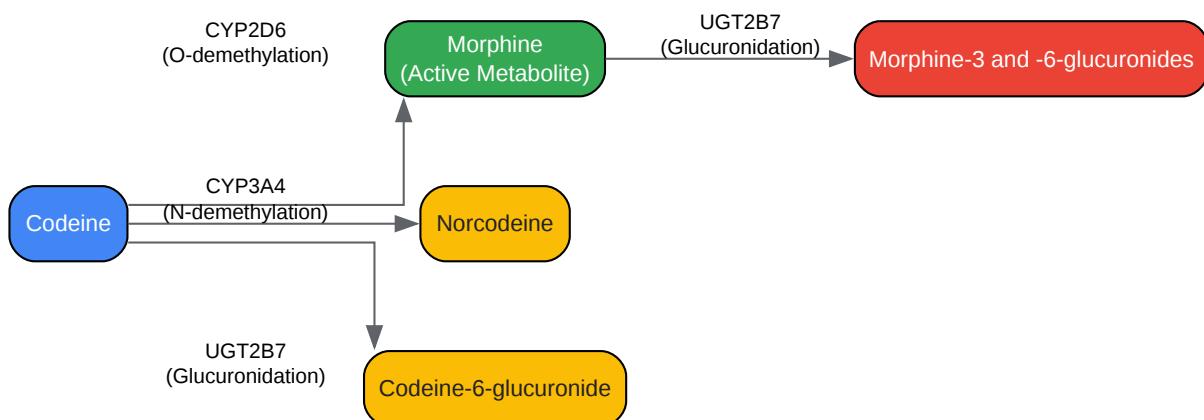
Parameter	Codeine Sulfate (30 mg tablet)	Codeine Phosphate (30 mg in Tylenol® #3)	Geometric Mean Ratio (%)	90% Confidence Interval
Cmax (ng/mL)	61.32 ± 16.03	61.73 ± 15.54	99.33	93.39 - 105.70
AUC _{0-t} (ng·hr/mL)	333.3 ± 72.8	337.8 ± 77.2	98.66	95.07 - 102.40
AUC _{0-inf} (ng·hr/mL)	358.3 ± 79.5	363.4 ± 85.5	98.59	94.91 - 102.42

Data presented as arithmetic mean \pm standard deviation for Cmax and AUC. The statistical comparison is based on geometric means.

Mechanism of Action: Metabolic Activation of Codeine

Codeine itself is a prodrug with weak analgesic activity. Its therapeutic effect is primarily mediated by its active metabolite, morphine. The conversion of codeine to morphine is a critical step in its mechanism of action and is catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver. Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of morphine formation, influencing both the efficacy and the risk of adverse effects.

The following diagram illustrates the metabolic pathway of codeine.



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Metabolic pathway of codeine to its active and inactive metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different salt forms of a drug. Below are representative experimental protocols for a comparative dissolution study and a bioequivalence study for codeine phosphate and codeine sulfate.

Comparative Dissolution Testing

Objective: To compare the in vitro dissolution profiles of codeine phosphate and codeine sulfate tablets.

Apparatus: USP Apparatus 2 (Paddle Apparatus).

Dissolution Medium: 900 mL of deaerated water.

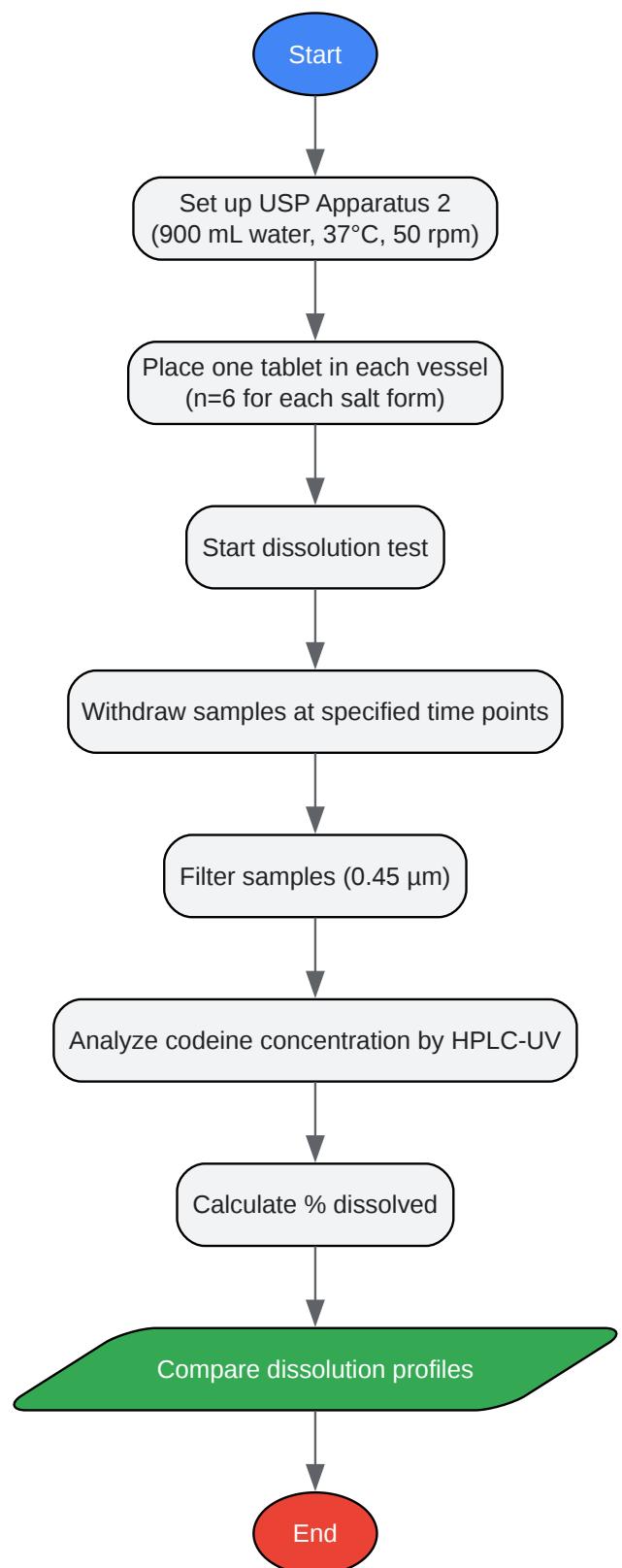
Temperature: 37 ± 0.5 °C.

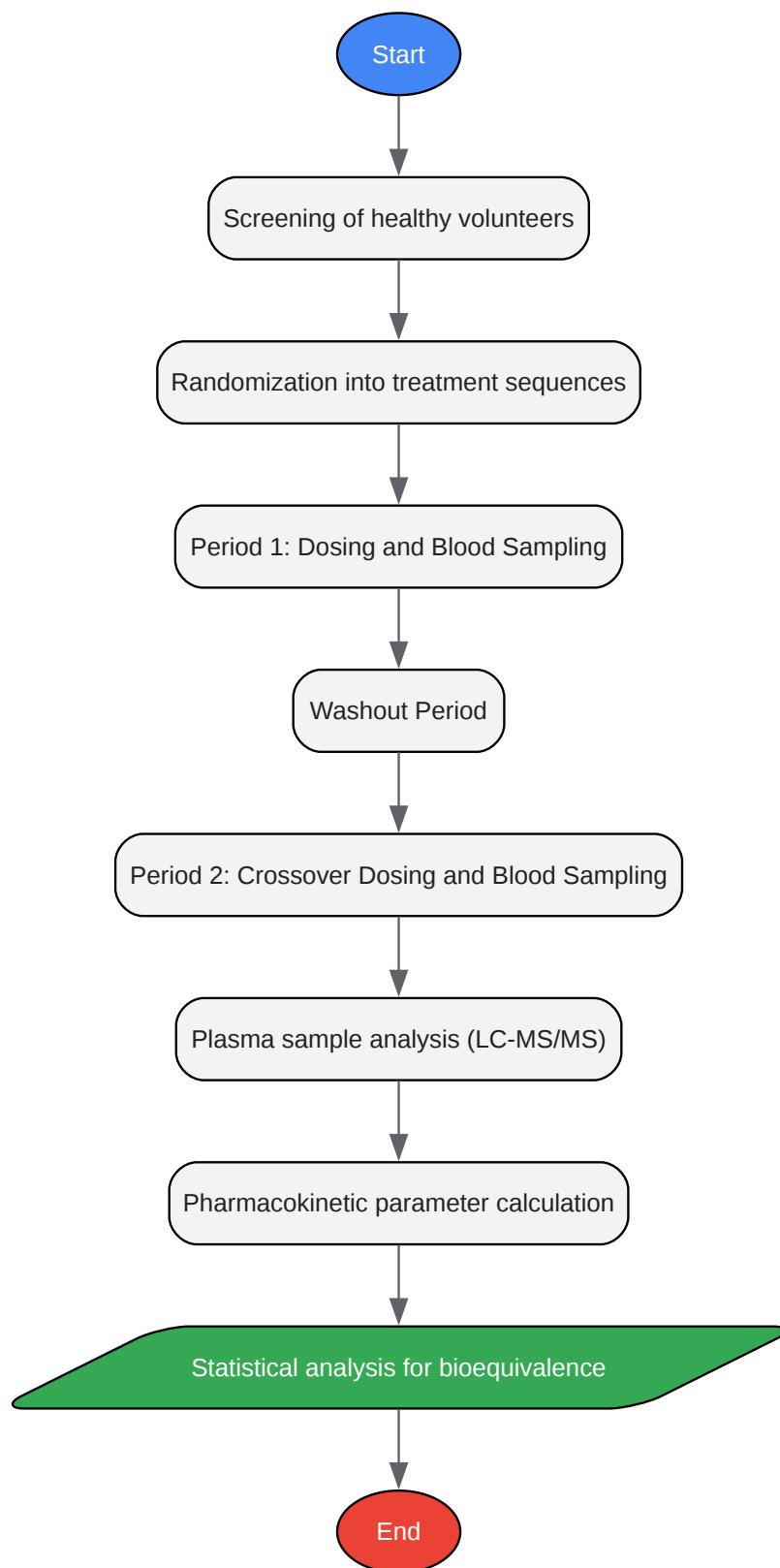
Paddle Speed: 50 rpm.

Procedure:

- Place one tablet of either codeine phosphate or codeine sulfate in each of the six dissolution vessels.
- Begin the test and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Replace the withdrawn sample volume with fresh dissolution medium.
- Filter the samples through a 0.45 μ m filter.
- Analyze the concentration of dissolved codeine in each sample using a validated HPLC-UV method.
- Calculate the percentage of the labeled amount of codeine dissolved at each time point.
- Compare the dissolution profiles of the two salt forms.

The following diagram outlines the workflow for this comparative dissolution study.



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